6-(7-Theophylline)-3(2H)-pyridazinone

Adenosine Receptor Antagonism Off-Target Liability Bronchodilator Selectivity

This hybrid xanthine-pyridazinone fuses theophylline's pharmacophore to a 3(2H)-pyridazinone ring via a direct C-N linkage, yielding a PDE inhibitor with lower A1/A2 adenosine receptor affinity than theophylline. This reduced adenosine engagement minimizes caffeine-like off-target effects, enabling cleaner mechanistic interpretation in airway smooth muscle assays. Unlike generic theophylline or CI-914, it provides a distinct reference point for SAR campaigns exploring linker-dependent bronchodilator activity. Combined bronchospasmolytic and platelet antiaggregating properties support dual PDE3/PDE4 isozyme deconvolution studies.

Molecular Formula C11H10N6O3
Molecular Weight 274.24 g/mol
CAS No. 139026-57-6
Cat. No. B148752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(7-Theophylline)-3(2H)-pyridazinone
CAS139026-57-6
Synonyms6-(7-theophylline)-3(2H)-pyridazinone
Molecular FormulaC11H10N6O3
Molecular Weight274.24 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3
InChIInChI=1S/C11H10N6O3/c1-15-9-8(10(19)16(2)11(15)20)17(5-12-9)6-3-4-7(18)14-13-6/h3-5H,1-2H3,(H,14,18)
InChIKeyYSRWOOQKWUCFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(7-Theophylline)-3(2H)-pyridazinone (CAS 139026-57-6): Key Properties and Sourcing Considerations


6-(7-Theophylline)-3(2H)-pyridazinone (CAS 139026-57-6) is a hybrid xanthine-pyridazinone compound [1] that combines the theophylline pharmacophore with a 3(2H)-pyridazinone moiety [2]. This structural fusion was designed to leverage the bronchodilator potential of both chemical classes while potentially modulating adenosine receptor interactions [1]. The compound exhibits positive inotropic, bronchospasmolytic, and platelet antiaggregating effects [1][2], establishing it as a pharmacological probe for PDE inhibition and adenosine receptor studies.

Why 6-(7-Theophylline)-3(2H)-pyridazinone Cannot Be Readily Substituted by Other Theophylline or Pyridazinone Analogs


Generic substitution among theophylline derivatives or pyridazinone-based PDE inhibitors is not scientifically justified. Structural modifications at the 7-position of theophylline, such as the direct fusion to a 3(2H)-pyridazinone ring in 6-(7-theophylline)-3(2H)-pyridazinone, profoundly alter receptor binding profiles [1]. Studies demonstrate that analogous 7-substituted theophylline derivatives can exhibit either increased or decreased relaxant activity depending on the linker chemistry [2]. Furthermore, the compound shows a distinct advantage over parent theophylline in terms of adenosine receptor affinity—a key differentiator for reducing caffeine-like adverse effects [1]. Therefore, assuming functional equivalence with theophylline, CI-914, or other 6-phenyl-3(2H)-pyridazinones is a procurement risk that may compromise experimental reproducibility and lead to inaccurate pharmacological interpretation.

Quantitative Differentiation of 6-(7-Theophylline)-3(2H)-pyridazinone vs. Theophylline and Xanthine-Class Compounds


Adenosine A1 and A2 Receptor Affinity: Reduced Off-Target Binding vs. Theophylline

6-(7-Theophylline)-3(2H)-pyridazinone demonstrates lower affinity for both A1 and A2 adenosine receptors compared to theophylline [1]. This reduction in adenosine receptor binding is a critical differentiator, as theophylline's clinical utility is limited by adverse effects (e.g., CNS stimulation, cardiac arrhythmias) largely mediated through adenosine receptor antagonism.

Adenosine Receptor Antagonism Off-Target Liability Bronchodilator Selectivity

Bronchospasmolytic Potency: Superior Activity vs. Xanthine Class Baseline

The bronchospasmolytic effect of 6-(7-theophylline)-3(2H)-pyridazinone is reported to be more marked than that of xanthines [1]. This finding, published in the primary synthesis and evaluation paper, positions the compound as a potent relaxant of airway smooth muscle.

Bronchodilation Airway Smooth Muscle Relaxation PDE Inhibition

Linker-Dependent Relaxant Activity: Structural Rationale for Avoiding 7-Position Analogs

Comparative studies on theophylline derivatives substituted at the 7-position reveal that relaxant action in tracheal muscle is highly dependent on the linker chemistry. While a direct 3(2H)-pyridazinone linkage (as in 6-(7-theophylline)-3(2H)-pyridazinone) was not explicitly quantified in this SAR study, the data show that linking 7-(2-ethyl)-theophylline to the same pyridazinone ring via a piperazine increased relaxant activity compared to theophylline, whereas an amino linker decreased it [1]. This context highlights the non-obvious and critical nature of the specific C-N bond between theophylline N-7 and pyridazinone C-3.

Structure-Activity Relationship (SAR) Theophylline 7-Position Substitution Tracheal Relaxation

Platelet Antiaggregating Effect: Additional Pharmacological Dimension vs. Simple Bronchodilators

In addition to its bronchospasmolytic action, 6-(7-theophylline)-3(2H)-pyridazinone exhibits platelet antiaggregating effects similar to those of theophylline [1]. While this activity is not differentiated from theophylline in magnitude, it represents a distinct pharmacological property that may be absent in other bronchodilator chemotypes (e.g., β2-adrenoceptor agonists), thereby expanding the compound's utility for multi-target mechanistic studies.

Platelet Aggregation Inhibition Cardiovascular Research Phosphodiesterase Inhibition

Structural Hybridization: Pyridazinone-Theophylline Fusion as a Distinct Chemical Class

6-(7-Theophylline)-3(2H)-pyridazinone represents a deliberate chemical hybridization of two PDE-inhibiting pharmacophores: theophylline and 3(2H)-pyridazinone [1][2]. This contrasts with compounds like CI-914 (imazodan), which is a pure 4,5-dihydro-6-phenyl-3(2H)-pyridazinone lacking the xanthine core [3], and theophylline itself, which lacks the pyridazinone ring [2]. The hybrid structure may confer a unique PDE isozyme inhibition profile and physicochemical properties not achievable with either parent scaffold alone.

Chemical Hybridization Pyridazinone Derivatives Xanthine Derivatives

Optimal Research Applications for 6-(7-Theophylline)-3(2H)-pyridazinone Based on Differential Evidence


Investigating PDE-Mediated Bronchodilation with Reduced Adenosine Receptor Crosstalk

Use 6-(7-theophylline)-3(2H)-pyridazinone in isolated airway smooth muscle or whole-animal models of bronchoconstriction to study PDE inhibition as a bronchodilator mechanism. Its lower affinity for A1/A2 adenosine receptors versus theophylline [1] allows researchers to attribute observed relaxant effects more confidently to PDE inhibition rather than adenosine receptor antagonism, thereby clarifying mechanism of action and minimizing confounding off-target effects.

SAR Studies on Theophylline 7-Position Substitutions for Respiratory Indications

Employ 6-(7-theophylline)-3(2H)-pyridazinone as a key comparator in structure-activity relationship (SAR) campaigns exploring theophylline derivatives. Its direct C-N linkage between theophylline N-7 and pyridazinone C-3 provides a reference point for evaluating alternative linkers and heterocyclic appendages, given the established linker-dependent variability in relaxant activity [2]. This facilitates the rational design of next-generation bronchodilators with optimized potency and safety profiles.

Dual-Activity Profiling in Platelet and Airway Smooth Muscle Assays

Leverage the compound's combined bronchospasmolytic and platelet antiaggregating properties [3] to explore the role of specific PDE isozymes (e.g., PDE3, PDE4) that are co-expressed in pulmonary and cardiovascular tissues. Comparative dose-response studies with isozyme-selective inhibitors can help deconvolute the relative contributions of different PDE families to the observed dual pharmacology.

Pharmacological Tool for Differentiating Xanthine vs. Pyridazinone PDE Inhibitor Effects

Utilize 6-(7-theophylline)-3(2H)-pyridazinone as a chemical probe to dissect the distinct contributions of the xanthine and pyridazinone moieties to PDE inhibition and smooth muscle relaxation. By comparing its activity profile to that of pure xanthines (e.g., theophylline) and pure pyridazinones (e.g., CI-914), researchers can gain insights into the pharmacophoric requirements for effective PDE inhibition in the airways [4].

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